4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-11-8-7(15-5)4-3-6(10(12)13)9(8)14-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
NNLMBDULBAWZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. The methoxy group can be introduced through methylation reactions, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .
Scientific Research Applications
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication or transcription processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : The 4-methoxy group in the target compound and its pyridyl analog () correlates with enzyme-targeted activity, whereas bulkier substituents like trimethoxybenzamido () or trifluoromethylphenyl () enhance antibacterial or agrochemical utility.
- Carboxylic Acid Utility : The 5-carboxylic acid group is critical for metal coordination (e.g., in coordination polymers ) and derivatization into amides or hydrazides ().
- Electron-Withdrawing Groups : Substituents like CF₃ () or Cl () improve metabolic stability and lipophilicity, favoring agrochemical or antifungal applications.
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives.
- Stability : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability under acidic/basic conditions.
- Coordination Chemistry : Thiazole-5-carboxylic acids form coordination polymers with transition metals (e.g., Cu(II) in ), useful in materials science.
Q & A
Q. What are the established synthetic routes for 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid?
The synthesis typically involves cyclization of precursors under controlled conditions. A common method includes:
- Step 1 : Reacting 2-aminothiazole derivatives with chloroacetic acid to form the thiazole backbone.
- Step 2 : Introducing the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).
- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.
Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques like crystallization or chromatography to enhance yield (≥85%) and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Key characterization methods include:
- 1H NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
- LC-MS : For molecular weight verification (expected [M+H]+: ~254.06 g/mol).
- Elemental Analysis : To validate C, H, N, and S content within ±0.3% of theoretical values.
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
Q. What are the primary biological screening assays for this compound?
Initial pharmacological evaluations focus on:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Anticancer Potential : Cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Testing against cyclooxygenase-2 (COX-2) or β-lactamase using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Assay Standardization : Use of internal controls (e.g., ciprofloxacin for antimicrobial assays).
- SAR Analysis : Compare activity of derivatives (e.g., replacing methoxy with chloro or methyl groups) to identify critical functional groups.
- Dose-Response Curves : Establish EC₅₀ values across multiple replicates to ensure reproducibility .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding affinity to targets like COX-2 (PDB ID: 5KIR) or DNA gyrase (PDB ID: 1KZN).
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity.
- DFT Calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
Q. How can reaction conditions be optimized to suppress side products during synthesis?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
